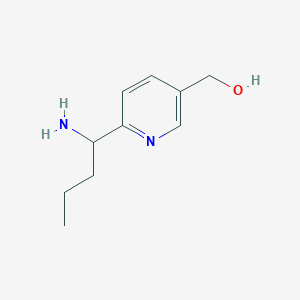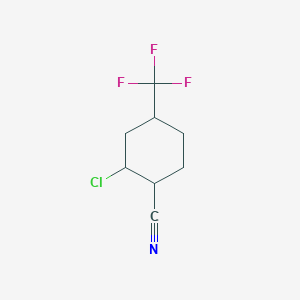
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride is a compound that combines the structural features of indole and trifluoromethyl groups. Indole compounds are widely found in nature and are known for their bioactivity, making them valuable in medicine, food additives, and other fields . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals due to its ability to enhance polarity, stability, and lipophilicity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves the use of CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole at the C2 position . The desired product can be obtained in a yield of 0.7 g .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of environmentally friendly and cheap sources of trifluoromethyl, such as CF3SO2Na, suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride undergoes various types of reactions, including:
Oxidation: The trifluoromethyl group can participate in oxidation reactions.
Reduction: The indole ring can undergo reduction under specific conditions.
Substitution: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonyl chloride group.
Major Products Formed
Oxidation: Products include oxidized derivatives of the indole ring.
Reduction: Reduced indole derivatives.
Substitution: Products include sulfonamide and sulfonate esters.
Aplicaciones Científicas De Investigación
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride involves its interaction with molecular targets through its trifluoromethyl and sulfonyl chloride groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins . The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)indole: Similar structure but lacks the sulfonyl chloride group.
Trifluoromethylated indoles: Various derivatives with different functional groups.
Uniqueness
2-(Trifluoromethyl)-1H-indole-5-sulfonylchloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups, which confer distinct chemical reactivity and potential bioactivity .
Propiedades
Fórmula molecular |
C9H5ClF3NO2S |
|---|---|
Peso molecular |
283.66 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-1H-indole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5ClF3NO2S/c10-17(15,16)6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H |
Clave InChI |
GLNPFLRDVZQMBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)Cl)C=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


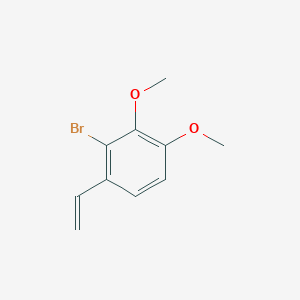
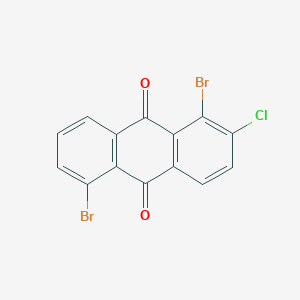
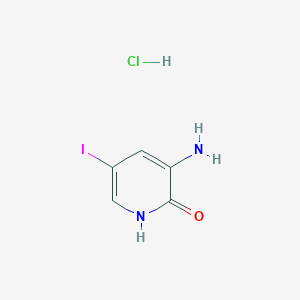

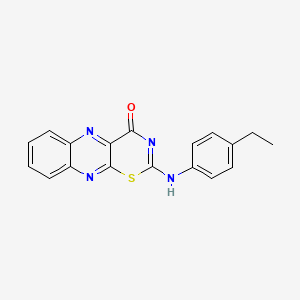

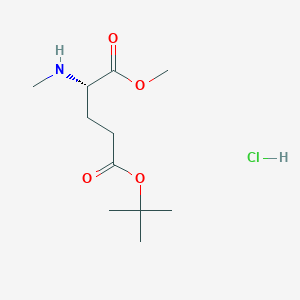
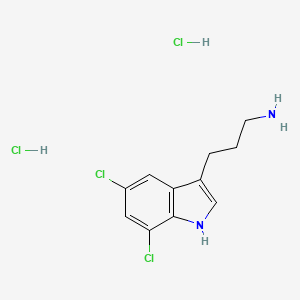
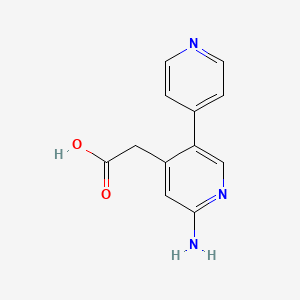
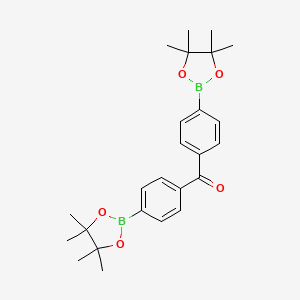
![2-Propenenitrile, 2-methyl-3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13134704.png)
